molecular formula C14H19Cl2NO B14647824 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-54-2

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol

Cat. No.: B14647824
CAS No.: 53500-54-2
M. Wt: 288.2 g/mol
InChI Key: UJFWBSOVNUQWDS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol is an organic compound characterized by the presence of two chlorine atoms, a cyclohexylmethyl group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the cyclohexylmethyl and amino groups, making it less complex.

    2,4-Dichloro-6-{[(methyl)amino]methyl}phenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

Uniqueness

2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

53500-54-2

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol

InChI

InChI=1S/C14H19Cl2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2

InChI Key

UJFWBSOVNUQWDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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